molecular formula C8H13NO3 B1327135 Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate CAS No. 1142198-19-3

Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate

Cat. No.: B1327135
CAS No.: 1142198-19-3
M. Wt: 171.19 g/mol
InChI Key: XJENSZIDXWFFGW-UHFFFAOYSA-N
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Description

Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymerization and Organic Synthesis

Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate and its derivatives have been utilized in polymer chemistry. For instance, the oligomerization of Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate was catalyzed by horseradish peroxidase in the presence of cyclodextrine at room temperature in phosphate buffer, leading to cross-linked polymers via free radical polymerization (Pang, Ritter, & Tabatabai, 2003). Additionally, monomers like Ethyl 1-bicyclobutanecarboxylate were synthesized from 1,1-cyclobutanedicarhoxylic acid and subjected to free radical polymerization, behaving similarly to their vinyl counterparts (Drujon, Riess, Hall, & Padías, 1993).

Boron Neutron Capture Therapy (BNCT)

This compound derivatives have been explored as potential agents for Boron Neutron Capture Therapy (BNCT), a type of radiation therapy for cancer. Several studies have reported the synthesis of unnatural amino acids, such as 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, showing promise in this field (Srivastava, Singhaus, & Kabalka, 1997). These compounds are designed to be used in BNCT for targeting cancer cells more effectively.

Other Organic Synthesis Applications

This compound is also involved in various other organic synthesis processes. For instance, it has been used in the synthesis of water-soluble boronated amino acids, which are important for developing new therapeutic agents (Das et al., 2000). The compound has been used in the preparation of differentially protected 1‐aminocyclobutane carboxylic acid, demonstrating its versatility in organic synthesis (Kim & Wood, 2004).

Safety and Hazards

If inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes into contact with the skin, it should be washed off with plenty of water .

Properties

IUPAC Name

ethyl 1-carbamoylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-12-7(11)8(6(9)10)4-3-5-8/h2-5H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJENSZIDXWFFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701190287
Record name Cyclobutanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142198-19-3
Record name Cyclobutanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142198-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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